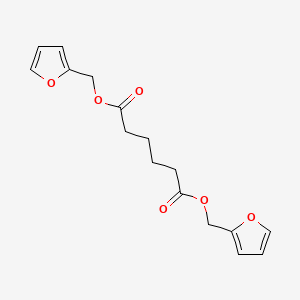

Bis(furan-2-ylmethyl) adipate

Description

Bis(furan-2-ylmethyl) adipate is an adipic acid ester featuring two furan-2-ylmethyl groups. Adipate esters, in general, are widely used as plasticizers, solvents, or intermediates in pharmaceuticals and cosmetics . The furan substituents may confer distinct properties such as enhanced biodegradability or altered solubility compared to conventional alkyl-based adipates.

Properties

IUPAC Name |

bis(furan-2-ylmethyl) hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-15(21-11-13-5-3-9-19-13)7-1-2-8-16(18)22-12-14-6-4-10-20-14/h3-6,9-10H,1-2,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSHDMNFHLQTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC(=O)CCCCC(=O)OCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483292 | |

| Record name | Hexanedioic acid, bis(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61190-77-0 | |

| Record name | Hexanedioic acid, bis(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, bis(2-furanylmethyl) ester typically involves the esterification of hexanedioic acid with 2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the water produced during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of hexanedioic acid, bis(2-furanylmethyl) ester can be achieved through continuous esterification processes. These processes involve the use of large reactors where hexanedioic acid and 2-furanylmethanol are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at an elevated temperature, and the ester product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(furan-2-ylmethyl) adipate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanedioic acid and 2-furanylmethanol.

Oxidation: The furan rings can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The ester can be reduced to form the corresponding alcohols, hexanediol and 2-furanylmethanol, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Hexanedioic acid and 2-furanylmethanol.

Oxidation: Various oxidation products of the furan rings.

Reduction: Hexanediol and 2-furanylmethanol.

Scientific Research Applications

Bis(furan-2-ylmethyl) adipate has several applications in scientific research, including:

Polymer Chemistry: It can be used as a monomer in the synthesis of polyesters and other polymeric materials. The presence of furan rings can impart unique properties to the resulting polymers, such as enhanced thermal stability and mechanical strength.

Medicinal Chemistry: The compound can be used as a building block in the synthesis of pharmaceutical compounds. The furan rings can serve as pharmacophores, contributing to the biological activity of the synthesized drugs.

Material Science: this compound can be used in the development of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of hexanedioic acid, bis(2-furanylmethyl) ester depends on its specific application. In polymer chemistry, the ester bonds and furan rings participate in polymerization reactions, leading to the formation of polymer chains. In medicinal chemistry, the furan rings can interact with biological targets, such as enzymes or receptors, through various non-covalent interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Comparison with Structurally Similar Adipate Esters

The following table compares Bis(furan-2-ylmethyl) adipate with three well-characterized adipate esters: bis(2-ethylhexyl) adipate (DEHA) , diisopropyl adipate , and bis(tributyltin) adipate . Data are derived from the provided evidence and extrapolated for the target compound where applicable.

Detailed Analysis of Key Differences

Structural and Functional Variations

- DEHA (Bis(2-ethylhexyl) adipate) : Branched alkyl chains confer flexibility and low volatility, making it ideal for plasticizing polyvinyl chloride (PVC) . Its detection in falsified pharmaceuticals highlights its persistence in industrial applications .

- Diisopropyl Adipate : Shorter alkyl chains (isopropyl groups) reduce molecular weight, enhancing solubility in cosmetic formulations .

- Bis(tributyltin) Adipate: Organotin component imparts biocidal properties but led to severe environmental restrictions due to aquatic toxicity .

Environmental and Regulatory Profiles

- DEHA is under scrutiny for long-term environmental persistence, though less toxic than phthalates .

- Bis(tributyltin) adipate exemplifies the consequences of poor biodegradability and bioaccumulation, leading to global bans .

- The furan derivative’s environmental impact remains unstudied but could align with green chemistry trends if derived from renewable resources.

Market and Industrial Relevance

- DEHA dominates the plasticizer market, with a boiling point of 417°C ensuring thermal stability in manufacturing .

- Diisopropyl adipate’s niche in cosmetics relies on its mildness and compatibility with skin .

- This compound may fill gaps in sustainable material science, though commercial data are absent in the evidence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Bis(furan-2-ylmethyl) adipate with high purity?

- Methodological Answer : The synthesis typically involves esterification of adipic acid with furfuryl alcohol (2-furanmethanol) using acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux. Purification via fractional distillation or column chromatography is recommended to isolate the product. Characterization by - and -NMR, FTIR (e.g., ester C=O stretch at ~1730 cm), and mass spectrometry ensures structural confirmation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm ester linkages (δ ~4.2 ppm for methylene protons adjacent to oxygen) and furan ring protons (δ ~6.3–7.4 ppm).

- FTIR : Verify ester carbonyl (~1730 cm) and furan C-O-C asymmetric stretching (~1250 cm).

- Elemental Analysis : Match experimental vs. theoretical C/H/O ratios (CHO).

Cross-referencing with databases like NIST Chemistry WebBook (for analogous esters) aids validation .

Q. What are the primary applications of this compound in polymer science?

- Methodological Answer : As a furan-based plasticizer, it can replace phthalates in polyvinyl chloride (PVC) formulations. Evaluate compatibility via thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA). Compare plasticizing efficiency (glass transition temperature reduction) with di(2-ethylhexyl) adipate (DEHA) .

Advanced Research Questions

Q. How can analytical challenges in quantifying this compound in biological matrices be addressed?

- Methodological Answer : Use GC-MS or LC-MS with selective ion monitoring (SIM). For GC-MS, derivatize polar groups (e.g., silylation) to enhance volatility. Optimize extraction using solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with ethyl acetate. Validate recovery rates using spiked samples .

Q. What experimental designs are suitable for assessing the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Acidic/alkaline hydrolysis : Expose the compound to 0.1–1 M HCl/NaOH at 25–60°C. Monitor degradation kinetics via HPLC-UV (λ = 210–230 nm for ester absorption).

- Product identification : Use high-resolution MS to detect hydrolysis fragments (e.g., adipic acid, furfuryl alcohol) .

Q. How do the toxicological profiles of this compound compare to structurally similar adipate esters?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD in rodents) and genotoxicity (Ames test, micronucleus assay). Compare results with di(2-ethylhexyl) adipate (DEHA), noting differences in metabolite formation (e.g., furan derivatives vs. ethylhexanol). Reference IARC protocols for carcinogenicity assessment .

Q. What mechanistic insights explain the reactivity of this compound in radical polymerization systems?

- Methodological Answer : Investigate via electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Use DFT calculations to model reaction pathways (e.g., furan ring participation in chain transfer). Compare kinetics with non-furan esters using time-resolved FTIR .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.